5-Methoxy-4-{4-[5-(trimethylsilyl)pent-4-YN-1-YL]piperazin-1-YL}pyrimidine
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Overview
Description
5-Methoxy-4-{4-[5-(trimethylsilyl)pent-4-YN-1-YL]piperazin-1-YL}pyrimidine is an organic compound that features a pyrimidine ring substituted with a methoxy group and a piperazine ring The piperazine ring is further substituted with a trimethylsilyl group and a pentynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-4-{4-[5-(trimethylsilyl)pent-4-YN-1-YL]piperazin-1-YL}pyrimidine typically involves multiple steps. One common method starts with the preparation of the piperazine derivative, which is then coupled with the pyrimidine ring. The trimethylsilyl group is introduced through a silylation reaction, and the pentynyl chain is added via a Sonogashira coupling reaction. The reaction conditions often involve the use of palladium catalysts and copper iodide as a co-catalyst, with solvents such as tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, would be considered to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-4-{4-[5-(trimethylsilyl)pent-4-YN-1-YL]piperazin-1-YL}pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a methoxy radical, which can further react to form other products.
Reduction: The pyrimidine ring can be reduced under specific conditions to form dihydropyrimidine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction reactions. Substitution reactions often involve nucleophiles such as amines or thiols, with reaction conditions tailored to the specific substitution desired .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the methoxy group can lead to the formation of aldehydes or carboxylic acids, while reduction of the pyrimidine ring can yield dihydropyrimidine derivatives .
Scientific Research Applications
5-Methoxy-4-{4-[5-(trimethylsilyl)pent-4-YN-1-YL]piperazin-1-YL}pyrimidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a ligand in the study of receptor-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or conductivity
Mechanism of Action
The mechanism of action of 5-Methoxy-4-{4-[5-(trimethylsilyl)pent-4-YN-1-YL]piperazin-1-YL}pyrimidine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the central nervous system, potentially modulating neurotransmitter release or receptor activity. The trimethylsilyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach its target sites .
Comparison with Similar Compounds
Similar Compounds
5-Methoxy-4-(trimethylsilyl)pyrimidine: Similar in structure but lacks the piperazine ring and pentynyl chain.
5-(Trimethylsilyl)-4-pentyn-1-ol: Contains the trimethylsilyl and pentynyl groups but lacks the pyrimidine and piperazine rings
Uniqueness
The uniqueness of 5-Methoxy-4-{4-[5-(trimethylsilyl)pent-4-YN-1-YL]piperazin-1-YL}pyrimidine lies in its combination of functional groups, which confer specific chemical and biological properties. The presence of the piperazine ring allows for interactions with biological targets, while the trimethylsilyl group enhances its chemical stability and lipophilicity .
Properties
CAS No. |
178685-42-2 |
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Molecular Formula |
C17H28N4OSi |
Molecular Weight |
332.5 g/mol |
IUPAC Name |
5-[4-(5-methoxypyrimidin-4-yl)piperazin-1-yl]pent-1-ynyl-trimethylsilane |
InChI |
InChI=1S/C17H28N4OSi/c1-22-16-14-18-15-19-17(16)21-11-9-20(10-12-21)8-6-5-7-13-23(2,3)4/h14-15H,5-6,8-12H2,1-4H3 |
InChI Key |
XZSHIMNLPLTCON-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CN=CN=C1N2CCN(CC2)CCCC#C[Si](C)(C)C |
Origin of Product |
United States |
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